{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol is a complex organic compound that belongs to the class of triazole derivatives. This compound features a unique combination of an oxetane ring and a triazole moiety, which contributes to its potential biological and chemical applications. It is synthesized through specific chemical reactions involving oxetane derivatives and triazole precursors.
The synthesis of this compound typically involves the reaction of oxetane derivatives with triazole precursors under controlled conditions. The starting materials are often readily available in the laboratory or can be synthesized from simpler compounds. The compound is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
This compound can be classified as a heterocyclic compound due to the presence of nitrogen atoms within its triazole ring. It also falls under the category of alcohols because of the hydroxymethyl group attached to the oxetane structure.
The synthesis of {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol generally follows these steps:
The reaction conditions typically require:
The molecular formula for {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol is , with a molecular weight of 184.20 g/mol. The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N4O2 |
| Molecular Weight | 184.20 g/mol |
| IUPAC Name | [3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl]methanol |
| InChI | InChI=1S/C7H12N4O2/c8-6-9... |
| InChI Key | SIYBXAYZQUBCSP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CO1)(CN2C=NC(=N2)N)CO |
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol undergoes several important chemical reactions:
Common reagents used include:
These reactions can lead to functionalized products that may have enhanced biological activities or different physical properties.
The mechanism of action for {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol primarily involves interactions with biological targets such as enzymes and receptors:
These interactions suggest potential applications in drug design and development.
The compound is typically characterized by its solubility in polar solvents like dimethyl sulfoxide and methanol, indicating its potential utility in various chemical environments.
The stability of {3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol under different pH conditions and temperatures can influence its reactivity and applications in synthesis.
{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol has several notable applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: